N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline

Catalog No.
S784964
CAS No.
40230-97-5
M.F
C13H19NSi
M. Wt
217.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline

CAS Number

40230-97-5

Product Name

N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline

IUPAC Name

N,N-dimethyl-4-(2-trimethylsilylethynyl)aniline

Molecular Formula

C13H19NSi

Molecular Weight

217.38 g/mol

InChI

InChI=1S/C13H19NSi/c1-14(2)13-8-6-12(7-9-13)10-11-15(3,4)5/h6-9H,1-5H3

InChI Key

CTEFXFPTVUQSHR-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C#C[Si](C)(C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#C[Si](C)(C)C

N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline is a chemical compound characterized by the molecular formula C13H19NSiC_{13}H_{19}NSi and a molecular weight of 217.38 g/mol. Its structure features a trimethylsilyl group, an ethynyl group, and a dimethylamino group attached to a phenyl ring, which contributes to its unique properties and reactivity. The compound has a linear formula represented as (CH3)3SiCCC6H4N(CH3)2(CH_3)_3SiC≡CC_6H_4N(CH_3)_2 and is classified as an eye irritant and skin irritant, necessitating careful handling in laboratory settings .

  • Act as a precursor for the synthesis of more complex molecules with desired functionalities due to the presence of reactive groups.
  • Serve as a ligand in coordination chemistry by donating electrons from the nitrogen atom to a metal center.
  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Refer to general laboratory safety guidelines when working with unknown organic compounds.

  • Sonogashira Coupling: The ethynyl group can engage in Sonogashira coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst, forming new carbon-carbon bonds that are essential for extending carbon chains .
  • Deprotection Reactions: The trimethylsilyl group can be removed under acidic or basic conditions, revealing a terminal alkyne that can further participate in various reactions, enhancing the compound's utility in organic synthesis.

Several synthesis methods for N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline have been documented:

  • Using Potassium Carbonate: This method involves the reaction of starting materials in methanol at room temperature for about three hours.
  • Piperidine and Palladium Catalysis: Another approach employs piperidine, copper (I) iodide, and bis(triphenylphosphine)palladium(II)-chloride to facilitate the formation of the compound from suitable precursors .

These methods highlight the compound's versatility in organic synthesis.

N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline finds applications in various fields:

  • Organometallic Chemistry: It serves as a building block for synthesizing substituted anilines and other organometallic compounds, which are crucial for research in coordination chemistry.
  • Temperature Sensing: The compound's fluorescence properties are utilized for ratiometric detection of temperature variations, making it valuable in sensor technology.

Interaction studies on N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline primarily focus on its reactivity with other chemical species. Its ability to form complexes with metal centers due to the nitrogen atom's electron-donating capability has been investigated. Additionally, its interactions with other functional groups during synthetic transformations are critical for developing new materials and compounds .

Several compounds share structural similarities with N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline. Below is a comparison highlighting its unique features:

Compound NameStructure FeaturesUnique Aspects
N,N-Dimethyl-4-(phenylethynyl)anilineContains a phenylethynyl group instead of trimethylsilylLacks silicon; may have different reactivity
4-(Trimethylsilyl)phenylacetyleneSimilar ethynyl functionality without nitrogenMore stable due to absence of amine group
N,N-Dimethyl-4-(alkyne)anilineVarious alkynes instead of trimethylsilylVaries based on alkyne structure; may alter properties
4-(Trimethylsilyl)-N,N-dimethylanilineSimilar amine structure but lacks ethynylDifferent electronic properties due to absence of triple bond

These comparisons illustrate how N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline stands out due to its combination of functional groups that confer unique reactivity and applications.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline

Dates

Modify: 2023-08-15

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